1-alpha,25-Dihydroxy vitamin d2
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Overview
Description
The compound 1-alpha,25-Dihydroxy vitamin d2 is a complex organic molecule with a unique structure. This compound features multiple chiral centers and conjugated double bonds, making it an interesting subject for stereochemical and synthetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the preparation of the hexahydro-1H-inden-4-ylidene intermediate, followed by the introduction of the hydroxy-dimethylheptenyl side chain. Key steps include:
Formation of the hexahydro-1H-inden-4-ylidene intermediate: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the hydroxy-dimethylheptenyl side chain: This is achieved through a series of aldol condensations and reductions.
Final assembly: The final steps involve the coupling of the intermediate with the cyclohexane-1,3-diol moiety, followed by purification using chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for precise control of reaction conditions and the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxy groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: TsCl, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Tosylates, substituted ethers or amines
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the synthesis of complex organic materials and as a building block for advanced polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple chiral centers and functional groups allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-alpha,25-Dihydroxy vitamin d2
- This compound
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and conjugated double bonds
Properties
IUPAC Name |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19-,23+,24-,25+,26-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-BPRPVYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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